Fmoc-D-Bpa-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

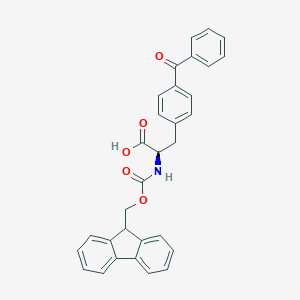

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOBJKCXNRQOGA-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177705 | |

| Record name | 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117666-97-4 | |

| Record name | 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117666-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Bpa-OH: Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-D-4-benzoylphenylalanine (Fmoc-D-Bpa-OH), a key building block in modern peptide chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Core Chemical Properties and Structure

This compound is a synthetic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). It incorporates a photolabile benzophenone moiety, making it an invaluable tool for photo-crosslinking studies to investigate peptide-protein interactions. The N-terminal α-amine is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for standard Fmoc-based synthesis strategies.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, including dissolution, reaction stoichiometry, and storage.

| Property | Value | Reference |

| CAS Number | 117666-97-4 | [1][2][3] |

| Molecular Formula | C₃₁H₂₅NO₅ | [1][2] |

| Molecular Weight | 491.53 g/mol | |

| Appearance | White powder | |

| Assay Purity | ≥98.0% | |

| Functional Group | Fmoc |

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

| Condition | Duration | Recommendation | Reference |

| Lyophilized | Up to 36 months | Store at -20°C, keep desiccated. | |

| In Solution | Up to 1 month | Store at -20°C. Aliquot to avoid freeze-thaw cycles. | |

| General Lab Storage | Not specified | 2-8°C for short-term use. |

Chemical Structure

The structure of this compound is characterized by a D-phenylalanine core, modified with an N-terminal Fmoc protecting group and a 4-benzoyl group on the phenyl ring.

References

What is Fmoc-D-Bpa-OH used for in biochemistry?

An In-depth Technical Guide to Fmoc-D-Bpa-OH in Biochemistry

For researchers, scientists, and drug development professionals, understanding molecular interactions is fundamental to unraveling biological processes and designing novel therapeutics. This compound has emerged as a powerful tool in this pursuit. This technical guide provides a comprehensive overview of its applications, experimental protocols, and significance in biochemistry and drug discovery.

Introduction to this compound

This compound, or N-α-Fmoc-D-4-benzoylphenylalanine, is a non-natural amino acid derivative.[1] It integrates two key chemical features into a single molecule:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[2][3] Its presence allows for the site-specific incorporation of D-Bpa into a growing peptide chain.

-

The Benzophenone (Bpa) moiety: This group is photo-reactive. Upon exposure to ultraviolet (UV) light (typically around 365 nm), the benzophenone is excited to a triplet diradical state.[4] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable, covalent C-C bond. This process is known as photo-crosslinking.[5]

Due to these features, this compound is primarily used to create peptide-based photo-probes. These probes can be used to "capture" and identify binding partners, including proteins and nucleic acids, by forming a covalent link upon UV irradiation. This is particularly valuable for studying transient or weak interactions that are difficult to detect using traditional methods.

The Core Application: Photo-Crosslinking for Interaction Mapping

The central use of this compound is in photo-affinity labeling, a technique used to identify and map molecular interactions. The general workflow involves several key stages, from the synthesis of a Bpa-containing peptide to the identification of its binding partners.

Experimental Workflow Overview

The process begins with the design and synthesis of a peptide probe where one or more amino acids are replaced with D-Bpa. This probe is then incubated with its biological target (e.g., a purified protein, a cell lysate, or even within live cells). Upon UV irradiation, the Bpa moiety forms a covalent bond with any molecule in close proximity, effectively trapping the interaction. The resulting crosslinked complex can then be isolated and analyzed, typically by mass spectrometry, to identify the interacting protein and the specific site of interaction.

Caption: General experimental workflow for using this compound.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Bpa-Containing Peptides

This protocol outlines the manual incorporation of this compound into a peptide using a standard Fmoc/tBu strategy on a rink amide resin.

-

Resin Preparation: Swell the rink amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate tube, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add an activation base such as N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Monitoring: Perform a ninhydrin test to ensure the coupling reaction has gone to completion (a negative result indicates a successful coupling).

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups using acetic anhydride to prevent the formation of deletion sequences.

-

Iteration: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.

Protocol 2: Photo-Crosslinking Reaction

-

Sample Preparation: Prepare a solution containing the purified Bpa-peptide probe and the target protein(s) in a suitable reaction buffer. Concentrations will need to be optimized, but a starting point could be 20-40 µM for the peptide and 2-20 µM for the protein.

-

Incubation: Incubate the mixture for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for the non-covalent interaction to occur.

-

UV Irradiation: Expose the sample to UV light at 365 nm. The duration of irradiation is a critical parameter to optimize, with typical times ranging from 5 to 60 minutes. A control sample should be prepared that is not exposed to UV light.

-

Quenching (Optional): The reaction can be quenched by adding a free radical scavenger.

Protocol 3: Analysis of Crosslinked Products

-

SDS-PAGE Analysis: Separate the reaction products using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Successful crosslinking will be indicated by the appearance of a new, higher molecular weight band corresponding to the peptide-protein complex.

-

In-Gel Digestion: Excise the crosslinked band from the gel and perform an in-gel enzymatic digestion, typically with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., Kojak, MeroX) to identify the crosslinked peptides. This analysis will reveal the identity of the target protein and the specific amino acid residues at the interaction interface.

Quantitative Data Summary

The efficiency of photo-crosslinking can vary significantly depending on the specific interaction, the position of the Bpa residue, and the experimental conditions. Below are tables summarizing typical quantitative parameters cited in the literature.

| Parameter | Typical Range/Value | Source(s) |

| Peptide Concentration | 1 - 40 µM | |

| Protein Concentration | 1 - 20 µM | |

| UV Wavelength | 365 nm | |

| UV Irradiation Time | 5 - 60 minutes | |

| Table 1: Typical Reaction Conditions for Bpa-mediated Photo-Crosslinking. |

| Interaction Studied | Crosslinking Efficiency | Conditions | Source |

| Bpa-P1 peptide with BRD3-BD2 | ~96% | 40 min UV exposure | |

| Bpa-P2 peptide with BRD3-BD2 | ~78% | 40 min UV exposure | |

| Halogenated pBpa analogs | Increased yields vs. pBpa | 10 min UV exposure | |

| Table 2: Examples of Reported Photo-Crosslinking Efficiencies. |

Application in Drug Discovery and Development

This compound is a valuable reagent in the pharmaceutical industry for several applications:

-

Target Identification: For drugs discovered through phenotypic screens, the direct cellular target is often unknown. A photo-reactive analogue of the drug molecule can be synthesized using a Bpa-containing linker. This probe can then be used in photo-affinity labeling experiments to "pull down" and identify its direct binding partners in a cellular context.

-

Target Validation: Photo-crosslinking can confirm a direct physical interaction between a drug candidate and its putative target, providing crucial evidence for target validation.

-

Mechanism of Action (MoA) Studies: By incorporating Bpa at various positions within a peptide-based drug or a known ligand, researchers can precisely map the binding site on the target protein. This structural information is invaluable for understanding the MoA and for the rational design of more potent and selective drugs.

Caption: Role of Bpa-based photo-crosslinking in drug discovery.

Conclusion

This compound is a versatile and indispensable building block for chemical biologists and drug discovery scientists. Its utility in creating photo-active peptides enables the covalent capture and identification of molecular interactions that are central to cellular function and disease. By providing a means to elucidate protein-protein interaction networks, identify drug targets, and map binding sites, this photoreactive amino acid derivative continues to advance our understanding of complex biological systems and accelerate the development of new medicines.

References

- 1. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Photolytic Labeling to Probe Molecular Interactions in Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-D-Bpa-OH: A Technical Guide to Photo-Cross-Linking in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Bpa-OH, a critical reagent for elucidating protein-protein interactions through photo-cross-linking. This document details its chemical properties, provides comprehensive experimental protocols for its incorporation into peptides and subsequent photo-cross-linking, and illustrates its application in studying signaling pathways.

Core Compound Data

This compound, chemically known as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoic acid, is a phenylalanine derivative incorporating a benzophenone moiety. This feature allows for the formation of covalent bonds with interacting proteins upon UV irradiation, effectively "trapping" transient interactions for further analysis.

| Property | Value |

| CAS Number | 117666-97-4 |

| Molecular Formula | C₃₁H₂₅NO₅ |

| Molecular Weight | 491.53 g/mol |

Application in Elucidating Protein-Protein Interactions

The primary application of this compound is in the synthesis of photoreactive peptides. These peptides can be used as probes to identify and map the binding sites of protein-protein interactions, which are fundamental to virtually all cellular processes and are critical targets in drug development. The benzophenone group on the D-Bpa residue is photo-activated by UV light (typically at 365 nm), generating a reactive triplet state that can form a covalent cross-link with adjacent C-H bonds of an interacting protein.[1][2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Bpa-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a D-Bpa residue using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 15 minutes to remove the Fmoc protecting group.[3] Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

For standard amino acids: Dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), in DMF. Add DIC (3 eq.) to pre-activate the amino acid for 2-3 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

For this compound incorporation: Dissolve this compound (2 eq.) and OxymaPure (2 eq.) in DMF. Add DIC (2 eq.) and pre-activate for 2-3 minutes. Add the solution to the deprotected resin and agitate for 2-4 hours. A longer coupling time is recommended due to the bulky nature of the Bpa side chain.

-

-

Wash: Wash the resin with DMF (3 times) and DCM (3 times) after each coupling step.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection: Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Photo-Cross-Linking Protocol

This protocol describes a general procedure for photo-cross-linking a Bpa-containing peptide to its target protein.

Materials:

-

Purified Bpa-containing peptide

-

Purified target protein

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM DTT, 0.1% Tween)[5]

-

UV cross-linker (365 nm)

-

SDS-PAGE analysis reagents

Procedure:

-

Incubation: Prepare a mixture of the Bpa-containing peptide and the target protein in the assay buffer. The optimal concentrations will need to be determined empirically, but a starting point could be 20-40 µM peptide and 2-20 µM protein.

-

UV Irradiation: Irradiate the mixture with UV light at 365 nm on ice. The irradiation time can be varied (e.g., 5, 10, 20, 40 minutes) to optimize the cross-linking efficiency.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the cross-linked complex, which will appear as a higher molecular weight band.

Mass Spectrometry Analysis of Cross-Linked Products

Procedure:

-

Sample Preparation: Excise the cross-linked protein band from the SDS-PAGE gel. Perform in-gel digestion, typically with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides.

-

Data Analysis: Use specialized software to identify the spectra of cross-linked peptides. This will reveal the specific amino acid residues at the interaction interface.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for utilizing this compound to study protein-protein interactions.

Caption: Workflow for protein interaction studies using a Bpa-containing peptide.

Signaling Pathway: GPCR-Arrestin Interaction

Photo-cross-linking with Bpa-containing ligands has been instrumental in studying the interaction between G protein-coupled receptors (GPCRs) and β-arrestins, a key step in signal transduction desensitization and biased signaling. The following diagram depicts this interaction.

Caption: GPCR-Arrestin signaling pathway with Bpa-peptide cross-linking.

References

- 1. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Bpa-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Bpa-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-p-benzoyl-phenylalanine) is a non-natural amino acid derivative of significant interest in peptide chemistry and drug development.[1] Its key feature is the benzophenone moiety, which serves as a photo-activatable cross-linking agent.[2] Upon exposure to UV light, the benzophenone group can form covalent bonds with adjacent molecules, making this compound an invaluable tool for studying protein-protein interactions, mapping binding sites, and developing peptide-based therapeutics with enhanced stability and targeted action.[1][3] This guide provides a comprehensive overview of the synthetic pathways, purification strategies, and analytical characterization of this compound.

Synthesis of this compound

Step 1: Synthesis of D-p-benzoyl-phenylalanine (D-Bpa-OH)

The asymmetric synthesis of D-amino acids can be achieved through various methods. One established approach is the alkylation of a chiral glycine enolate equivalent. The following is a generalized protocol based on such principles.

Experimental Protocol: Asymmetric Synthesis of D-Bpa-OH

-

Materials:

-

A suitable chiral auxiliary (e.g., a sultam)

-

Glycine

-

Strong base (e.g., n-butyllithium)

-

4-Bromobenzyl bromide

-

Grignard reagent precursor (e.g., magnesium turnings)

-

Benzoyl chloride

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Acid for hydrolysis (e.g., HCl)

-

-

Procedure:

-

Preparation of the Chiral Auxiliary-Glycine Adduct: The chiral auxiliary is first coupled to glycine to create a chiral glycine enolate precursor.

-

Enolate Formation: The adduct is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise to generate the chiral enolate.

-

Asymmetric Alkylation: 4-Bromobenzyl bromide is added to the enolate solution. The reaction is stirred at low temperature for several hours, allowing for the stereoselective alkylation of the glycine moiety.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

-

Introduction of the Benzoyl Group: The purified product is then subjected to a Grignard reaction. The aryl bromide is converted to a Grignard reagent using magnesium turnings in anhydrous diethyl ether. This is followed by the addition of benzoyl chloride to introduce the benzoyl group at the para position of the phenyl ring.

-

Hydrolysis and Chiral Auxiliary Removal: The resulting intermediate is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the carboxylic acid, yielding D-p-benzoyl-phenylalanine (D-Bpa-OH).

-

Purification: The final D-Bpa-OH is purified by recrystallization or column chromatography.

-

Step 2: Fmoc Protection of D-Bpa-OH

Once the D-Bpa-OH core is synthesized and purified, the α-amino group is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.[4]

Experimental Protocol: Fmoc Protection of D-Bpa-OH

-

Materials:

-

D-p-benzoyl-phenylalanine (D-Bpa-OH)

-

9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Solvent (e.g., 1,4-dioxane/water mixture, acetone/water mixture)

-

Ethyl acetate

-

Hexane

-

1 M HCl

-

-

Procedure:

-

Dissolution: D-Bpa-OH is dissolved in a suitable solvent mixture, such as aqueous sodium bicarbonate or a mixture of dioxane and water.

-

Addition of Fmoc Reagent: Fmoc-OSu or Fmoc-Cl is added to the solution, and the mixture is stirred vigorously at room temperature for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is diluted with water and washed with a non-polar organic solvent like hexane to remove unreacted Fmoc reagent and byproducts.

-

Acidification: The aqueous layer is then acidified to a pH of 2-3 with 1 M HCl, causing the this compound to precipitate.

-

Extraction and Drying: The precipitated product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of this compound

Purification is a critical step to ensure the high quality of this compound required for peptide synthesis. The primary methods are column chromatography and crystallization.

Column Chromatography

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexane.

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of the mobile phase with lower polarity.

-

The solution is loaded onto a pre-packed silica gel column.

-

The column is eluted with the mobile phase, gradually increasing the polarity to separate the desired product from impurities.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined, and the solvent is evaporated to yield purified this compound.

-

Crystallization

Experimental Protocol: Crystallization

-

Solvent System: A suitable solvent system for crystallization is typically a mixture of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble (e.g., ethyl acetate/hexane, dichloromethane/hexane).

-

Procedure:

-

The crude or column-purified this compound is dissolved in a minimal amount of the hot polar solvent.

-

The non-polar solvent is slowly added until the solution becomes slightly turbid.

-

The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath or refrigerator to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of the cold non-polar solvent, and dried under vacuum.

-

Data Presentation

| Parameter | Synthesis of D-Bpa-OH | Fmoc Protection | Purification |

| Typical Yield | Variable (dependent on chiral auxiliary and reaction conditions) | > 90% | > 85% (from crude) |

| Purity (by HPLC) | > 98% | > 95% (crude) | > 99% |

| Appearance | White to off-white solid | White to off-white solid | White crystalline solid |

| Molecular Formula | C₁₆H₁₅NO₃ | C₃₁H₂₅NO₅ | C₃₁H₂₅NO₅ |

| Molecular Weight | 269.29 g/mol | 491.53 g/mol | 491.53 g/mol |

Visualization of Workflows

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound require a meticulous multi-step approach, beginning with the challenging asymmetric synthesis of the D-amino acid core, followed by standard and well-established Fmoc protection and purification protocols. The availability of high-purity this compound is crucial for its successful application in solid-phase peptide synthesis and the development of novel photo-reactive peptide probes and therapeutics. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the field of drug discovery and peptide science to produce this valuable and versatile building block.

References

A Technical Guide to the Solubility of Fmoc-D-Bpa-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-α-Fmoc-D-4-benzoylphenylalanine (Fmoc-D-Bpa-OH), a photo-activatable amino acid derivative crucial for peptide synthesis and the study of protein-protein interactions. Understanding the solubility of this compound in various solvents is paramount for its effective use in solid-phase peptide synthesis (SPPS) and other biochemical applications. This document offers a compilation of available solubility data, a detailed experimental protocol for determining solubility, and a visualization of its application in the context of an SPPS workflow.

Core Compound Properties

This compound is a derivative of D-phenylalanine that incorporates a benzoylphenyl group on the side chain. This moiety serves as a photo-crosslinker, which upon exposure to UV light, can form covalent bonds with interacting proteins, enabling the capture and identification of binding partners. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, making it ideal for use in modern SPPS protocols.

Solubility of this compound

The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of peptide coupling reactions.[1] Poor solubility can lead to incomplete reactions and the generation of deletion sequences, which complicates the purification of the target peptide.[1] The solubility is influenced by the amino acid side chain, the protecting groups, the solvent system, and the temperature.[1]

The bulky and hydrophobic nature of the benzoylphenyl side chain in conjunction with the large Fmoc group suggests good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[1]

Quantitative Solubility Data

| Solvent | Concentration | Molarity (approx.) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 203.45 mM | Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended. |

Qualitative and Inferred Solubility

While specific quantitative data is limited, based on the general characteristics of Fmoc-amino acids and information on structurally similar compounds, the following qualitative solubility profile can be inferred:

-

N,N-Dimethylformamide (DMF): this compound is expected to have good solubility in DMF, as it is the most common solvent for peptide synthesis and is known to effectively dissolve a wide range of Fmoc-amino acids.

-

N-Methyl-2-pyrrolidone (NMP): Similar to DMF, NMP is a polar aprotic solvent that is also widely used in SPPS and is expected to be a good solvent for this compound.

-

Dichloromethane (DCM): The solubility in DCM is likely to be lower than in DMF or DMSO due to the polarity of the carboxylic acid.

-

Aqueous Solutions: this compound is poorly soluble in water.

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of solubility in a specific solvent system, it is crucial to determine this empirically. The following protocol outlines a general method for determining the solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., 1 mL).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Preparation of Samples for Analysis:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Evaporate the solvent from the filtered supernatant under a stream of nitrogen or in a vacuum concentrator.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved this compound (mg) / Volume of supernatant taken (mL)

-

-

Alternative Analysis (HPLC):

-

As an alternative to gravimetric analysis, the concentration of the filtered supernatant can be determined by High-Performance Liquid Chromatography (HPLC).

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and analyze it by HPLC.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application for this compound is its incorporation into peptide chains via SPPS. The general workflow for a single coupling cycle in Fmoc-SPPS is depicted below.

Caption: General workflow of an Fmoc-SPPS cycle.

In this process, the adequate solubility of this compound in the coupling solvent (typically DMF) is essential for the reaction to proceed efficiently at the coupling stage (Step 3). If the amino acid derivative is not fully dissolved, the concentration available for the reaction is reduced, leading to lower coupling efficiency.

References

Unveiling the Photoreactive Potential: A Technical Guide to the Photophysical Properties of Fmoc-D-Bpa-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-benzoylphenylalanine (Fmoc-D-Bpa-OH) is a cornerstone photoreactive amino acid analog, widely employed in chemical biology and drug discovery. Its utility lies in the benzophenone moiety, which upon photoactivation, can form covalent crosslinks with neighboring molecules, providing a powerful tool to investigate and map protein-protein and protein-ligand interactions. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a logical workflow for its application in photocrosslinking studies.

Core Photophysical Properties

Data Presentation

Table 1: UV-Visible Absorption Properties

| Chromophore/Molecule | Absorption Maximum (λ_max) | Molar Extinction Coefficient (ε) | Solvent/Conditions | Notes |

| Fmoc group | ~301 nm | ~7,800 M⁻¹cm⁻¹ | Acetonitrile | Characteristic absorbance used for concentration determination in peptide synthesis. |

| Benzophenone | ~252 nm, ~340 nm | ~18,000 M⁻¹cm⁻¹, <300 M⁻¹cm⁻¹ | Various organic solvents | The n→π* transition around 340-360 nm is responsible for photoactivation. |

| p-Benzoyl-L-phenylalanine (pBpa) | Not explicitly found | ε_max < 300 M⁻¹cm⁻¹ | Not specified | The low molar absorptivity at the activation wavelength necessitates high-intensity light sources for efficient crosslinking.[1] |

| N-acetyl-p-benzoyl-DL-phenylalanine | 258 nm, 332 nm | 18,000 M⁻¹cm⁻¹, 180 M⁻¹cm⁻¹ | Isopropyl alcohol | Provides an approximation for the benzophenone moiety within a peptide-like backbone.[2] |

| This compound | Not explicitly published | Not explicitly published | Not explicitly published | Expected to show combined absorbance of Fmoc and benzophenone chromophores. |

Table 2: Emission and Excited State Properties

| Chromophore/Molecule | Emission Maximum (λ_em) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Solvent/Conditions | Notes |

| Fmoc group | ~315 nm | Not typically fluorescent in this context | Not typically measured | - | Fluorescence can be quenched or altered by the Bpa moiety. |

| Benzophenone | Phosphorescence: ~450 nm | Triplet Quantum Yield (Φ_T) ≈ 1 | Varies (μs to ms) | Non-polar solvents | Highly efficient intersystem crossing to the triplet state. Fluorescence is generally negligible.[3] |

| p-Benzoyl-L-phenylalanine (pBpa) | Not explicitly found | Photocrosslinking Quantum Yield: 0.05 - 0.4 | Not explicitly found | Not specified | This value reflects the efficiency of the photocrosslinking reaction, not fluorescence.[1] |

| This compound | Not explicitly published | Not explicitly published | Not explicitly published | Not explicitly published | Expected to be dominated by the phosphorescent properties of the benzophenone moiety. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffer relevant to the application)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the wavelength range to scan from 200 nm to 450 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the absorbance of the spectrophotometer.

-

Sample Measurement: Measure the absorbance spectra of each of the diluted solutions of this compound.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

For each λ_max, plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this graph.

-

Fluorescence/Phosphorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Materials:

-

This compound solution (from UV-Vis protocol, typically with an absorbance of ~0.1 at the excitation wavelength)

-

Spectroscopic grade solvent

-

Fluorometer with a pulsed or continuous wave lamp

-

Quartz cuvettes

Methodology:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation Spectrum:

-

Set the emission wavelength to the expected emission maximum (for benzophenone, this would be in the phosphorescence region, ~450 nm).

-

Scan a range of excitation wavelengths (e.g., 250 nm to 400 nm). The resulting spectrum will show which wavelengths are most efficient at producing emission.

-

-

Emission Spectrum:

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum or the excitation spectrum (e.g., ~350 nm for the benzophenone moiety).

-

Scan a range of emission wavelengths (e.g., 380 nm to 600 nm).

-

-

Data Analysis: Identify the excitation and emission maxima from the respective spectra. Note that for benzophenone derivatives, the dominant emission is likely to be phosphorescence, which may require a spectrometer capable of time-resolved measurements to distinguish from fluorescence.

Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence or phosphorescence quantum yield (Φ) of this compound relative to a known standard.

Materials:

-

This compound solution

-

Quantum yield standard with known Φ in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ for fluorescence, or a benzophenone standard for phosphorescence).

-

UV-Vis spectrophotometer

-

Fluorometer

Methodology:

-

Solution Preparation: Prepare a series of dilutions for both the this compound and the standard, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Excite both the sample and standard solutions at the same wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'Slope' is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.

-

Excited State Lifetime Measurement

Objective: To determine the excited state lifetime (τ) of this compound.

Materials:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) or Laser Flash Photolysis system

-

Pulsed light source (laser or LED) with an appropriate wavelength

Methodology:

-

Instrument Setup: Configure the TCSPC or flash photolysis system according to the manufacturer's instructions. The excitation wavelength should correspond to the absorption of the benzophenone moiety (~350 nm).

-

Data Acquisition:

-

Excite the sample with short pulses of light.

-

Measure the decay of the emission intensity over time.

-

-

Data Analysis:

-

The decay curve is fitted to an exponential function (or a sum of exponentials).

-

The time constant of the exponential decay represents the excited state lifetime (τ). For benzophenone derivatives, this will likely be a long-lived triplet state, making laser flash photolysis a suitable technique.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of this compound.

Caption: Experimental workflow for photocrosslinking using this compound.

Caption: Photochemical mechanism of benzophenone-mediated crosslinking.

Conclusion

This compound is an indispensable tool for elucidating molecular interactions. While a comprehensive public dataset of its photophysical properties remains to be fully compiled, the well-understood characteristics of its constituent chromophores provide a robust framework for its effective use. The experimental protocols detailed herein offer a clear path for researchers to characterize this and other photoreactive probes, ensuring rigorous and reproducible results in their investigations. The provided workflows illustrate the logical progression from peptide synthesis to the identification of interaction partners, underscoring the versatility and power of this photo-crosslinking amino acid in advancing our understanding of complex biological systems.

References

A Technical Guide to Fmoc-D-Bpa-OH Photo-Crosslinking: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photo-crosslinking mechanism of Fmoc-D-Bpa-OH, a cornerstone technique in modern chemical biology and drug discovery. We will delve into the core principles of benzophenone-mediated photo-crosslinking, provide detailed experimental protocols for its application, and present quantitative data to inform experimental design. Furthermore, this guide will illustrate the utility of this powerful tool in elucidating complex biological signaling pathways.

The Core Mechanism: Unraveling Covalent Interactions

This compound, or N-α-Fmoc-D-4-benzoylphenylalanine, is a non-natural amino acid that can be incorporated into peptides during solid-phase peptide synthesis (SPPS). The key to its functionality lies in the benzophenone moiety, a highly efficient photo-crosslinker.

Upon irradiation with UV light, typically at a wavelength of 350-365 nm, the benzophenone group undergoes an n-π* transition from the ground state (S₀) to an excited singlet state (S₁). This is rapidly followed by intersystem crossing to a more stable triplet state (T₁), which exists as a diradical.[1][2] This triplet diradical is the reactive species responsible for crosslinking.

The excited benzophenone triplet can then abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, such as a protein or another peptide. This hydrogen abstraction generates a benzophenone ketyl radical and a carbon-centered radical on the target molecule. Subsequent radical recombination between these two species results in the formation of a stable, covalent carbon-carbon bond, effectively "trapping" the transient interaction.[1]

A key advantage of benzophenone-based crosslinkers is that in the absence of a suitable hydrogen donor, the excited triplet state can relax back to the ground state, allowing for repeated excitation and increasing the overall crosslinking yield.[2]

dot

Caption: Photo-activation and crosslinking mechanism of this compound.

Quantitative Data for Experimental Design

The efficiency of photo-crosslinking is influenced by several factors, including the quantum yield of the photoreaction and the reactivity of the target amino acid residues. The following tables summarize key quantitative data for benzophenone-based photo-crosslinkers. While specific data for the D-enantiomer is limited, the values for the L-enantiomer (p-benzoyl-L-phenylalanine, Bpa) are considered a reliable proxy.

Table 1: Photophysical Properties of p-Benzoyl-phenylalanine (Bpa)

| Parameter | Value | Reference(s) |

| Molar Absorptivity (εmax) | < 300 M-1cm-1 | [2] |

| Quantum Yield (Φ) | 0.05 - 0.4 | |

| Excitation Wavelength | 350 - 365 nm |

Table 2: Relative Reactivity of Amino Acid Residues with Benzophenone

| Amino Acid Residue | Relative Reactivity |

| Methionine (Met) | High |

| Cysteine (Cys) | High |

| Tryptophan (Trp) | Moderate |

| Tyrosine (Tyr) | Moderate |

| Leucine (Leu) | Moderate |

| Isoleucine (Ile) | Moderate |

| Valine (Val) | Moderate |

| Alanine (Ala) | Low |

| Glycine (Gly) | Low |

Note: Reactivity is influenced by the local environment and accessibility of the C-H bonds.

Experimental Protocols

A successful photo-crosslinking experiment using this compound involves a multi-step workflow, from peptide synthesis to mass spectrometry analysis.

dot

Caption: General experimental workflow for this compound photo-crosslinking.

Incorporation of this compound via SPPS

Standard Fmoc solid-phase peptide synthesis protocols can be employed for the incorporation of this compound.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

-

Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the peptide sequence.

-

Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Photo-Crosslinking Protocol

-

Sample Preparation: Dissolve the purified Bpa-containing peptide and the target protein in a suitable, non-amine-containing buffer (e.g., HEPES, phosphate buffer) at a pH of 7-8. The optimal concentrations of the peptide and target protein should be determined empirically, but a starting point is a 10- to 100-fold molar excess of the peptide.

-

Incubation: Incubate the mixture for a sufficient time to allow for complex formation (e.g., 30 minutes at room temperature).

-

UV Irradiation: Place the sample in a suitable container (e.g., quartz cuvette, 96-well plate) and irradiate with a UV lamp at 350-365 nm. The irradiation time can range from 10 minutes to 2 hours and should be optimized for the specific system. It is advisable to perform the irradiation on ice to minimize potential sample degradation.

-

Analysis of Crosslinking: The formation of a covalent crosslink can be initially assessed by SDS-PAGE, where a new band corresponding to the molecular weight of the crosslinked complex should be observed.

Mass Spectrometry Sample Preparation and Analysis

-

Sample Preparation: The crosslinked protein complex can be excised from an SDS-PAGE gel or processed directly in-solution.

-

In-gel Digestion: Excise the band of interest, destain, reduce with DTT, alkylate with iodoacetamide, and digest with a protease such as trypsin overnight.

-

In-solution Digestion: Reduce, alkylate, and digest the protein mixture directly in solution.

-

-

Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, enrichment strategies such as strong cation exchange (SCX) or size exclusion chromatography (SEC) can be employed to improve their detection by mass spectrometry.

-

LC-MS/MS Analysis: Analyze the digested peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap). Employ a data-dependent acquisition method to acquire MS/MS spectra of potential crosslinked peptides.

-

Data Analysis: Use specialized software (e.g., pLink, Xi, MaxLynx) to identify the crosslinked peptides from the complex MS/MS data. These programs are designed to handle the fragmentation patterns of two covalently linked peptides.

Application in Elucidating Signaling Pathways: A Case Study of GPCR-Arrestin Interactions

This compound has been instrumental in mapping the interaction interfaces of G protein-coupled receptors (GPCRs) and their regulatory partners, such as β-arrestins. By incorporating Bpa at various positions within β-arrestin, researchers can identify which residues are in close proximity to the activated GPCR.

dot

Caption: Elucidating GPCR-Arrestin signaling with Bpa crosslinking.

In this example, an agonist binds to and activates a GPCR, leading to the recruitment of β-arrestin containing a Bpa residue. Upon UV irradiation, a covalent crosslink is formed between Bpa and the interacting surface of the GPCR. Subsequent mass spectrometry analysis of the crosslinked complex allows for the precise identification of the interacting residues, providing valuable structural insights into the GPCR-arrestin signaling complex. This information is critical for understanding the molecular basis of GPCR signaling and for the rational design of drugs that can modulate these interactions.

References

- 1. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Storing and handling Fmoc-D-Bpa-OH powder

An In-depth Technical Guide to the Storage and Handling of Fmoc-D-Bpa-OH Powder

For researchers, scientists, and drug development professionals utilizing this compound in their work, proper storage and handling are paramount to ensure the integrity of the compound and the safety of laboratory personnel. This guide provides a comprehensive overview of the best practices for storing and handling this compound powder, supported by available technical data.

Compound Information

This compound, also known as N-Fmoc-4-benzoyl-D-phenylalanine, is a derivative of the amino acid phenylalanine.[1][2] It is commonly used in solid-phase peptide synthesis (SPPS) to incorporate a photoactivatable benzophenone moiety into peptides.

Chemical Properties:

-

Molecular Weight: 491.53 g/mol

-

Appearance: White to off-white solid powder

-

CAS Number: 117666-97-4

Storage Conditions

The stability of this compound is highly dependent on the storage conditions. Adherence to the recommended temperature and duration is critical to prevent degradation and ensure experimental reproducibility.

Quantitative Storage Data

The following table summarizes the recommended storage conditions for this compound in both solid (powder) and solution forms.

| Form | Storage Temperature | Storage Duration | Source |

| Powder | -20°C | 3 years | |

| Powder | 2-8°C | 2 years | |

| In Solvent | -20°C | 1 month | |

| In Solvent | -80°C | 6 months |

It is recommended to store the lyophilized powder in a desiccated environment. When preparing solutions, it is advisable to aliquot them to avoid multiple freeze-thaw cycles, which can lead to degradation.

Handling and Safety

Proper handling procedures are essential to protect researchers from potential hazards and to maintain the purity of the compound.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment should be used:

-

Eye Protection: Eyeshields or safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A type N95 (US) or equivalent respirator should be used, especially when handling the powder outside of a fume hood to avoid dust inhalation.

-

Skin Protection: A lab coat and closed-toe shoes are recommended.

General Handling Guidelines

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling the compound.

-

Keep the container tightly closed when not in use.

-

Avoid sources of ignition as the material is a combustible solid.

Solubility

This compound is soluble in dimethyl sulfoxide (DMSO). A stock solution of 100 mg/mL (203.45 mM) can be prepared in DMSO, though ultrasonic assistance may be required. It is noted that DMSO is hygroscopic, and using newly opened DMSO is recommended for optimal solubility.

Experimental Protocols

While a specific, detailed experimental protocol for this compound was not found in the provided search results, it is primarily used in Fmoc solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the coupling of an Fmoc-protected amino acid, like this compound, during SPPS.

General Fmoc-SPPS Coupling Protocol

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent, typically dimethylformamide (DMF), for a minimum of 30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done for 5-10 minutes and repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

-

Coupling:

-

A solution of this compound (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU) in DMF is prepared.

-

A base, such as N,N-diisopropylethylamine (DIPEA), is added to the amino acid solution.

-

This activation mixture is then added to the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: The resin is washed again with DMF to remove any unreacted reagents.

-

Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizations

Workflow for Storage and Handling of this compound

Caption: Workflow for the proper storage and handling of this compound.

Logical Flow for Fmoc-SPPS Coupling

Caption: A simplified logical workflow for a single coupling cycle in Fmoc-SPPS.

References

The Role of the Fmoc Protecting Group in D-Bpa: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the application of D-3-Benzoylphenylalanine (D-Bpa), a photo-activatable unnatural amino acid. This guide provides a comprehensive overview of the synthesis, purification, and utilization of Fmoc-D-Bpa in solid-phase peptide synthesis (SPPS), with a focus on its application in studying protein-protein interactions through photo-crosslinking. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this powerful tool for their investigations.

Introduction to the Fmoc Protecting Group and D-Bpa

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for the sequential addition of amino acids under mild conditions.[1] This protecting group is attached to the alpha-amino group of an amino acid, preventing unwanted reactions during the peptide chain elongation. Its removal is typically achieved with a mild base, such as piperidine, leaving the amino acid ready for the next coupling step.[2]

D-3-Benzoylphenylalanine (D-Bpa) is a non-proteinogenic amino acid that contains a benzophenone moiety. This functional group can be activated by UV light to form a reactive triplet species, which can then covalently crosslink with nearby molecules, making it an invaluable tool for mapping protein-protein interactions in vitro and in vivo.[3] The incorporation of D-Bpa into peptides and proteins allows for the "freezing" of transient interactions, enabling their identification and characterization.

Synthesis and Purification of Fmoc-D-Bpa

The successful incorporation of D-Bpa into a peptide chain via SPPS first requires its N-terminal protection with the Fmoc group. While specific yield data for the synthesis of Fmoc-D-Bpa is not extensively published in tabular format, yields for similar Fmoc-amino acid preparations are generally high, often exceeding 85-95%.[4]

Experimental Protocol: Synthesis of Fmoc-D-Bpa

This protocol outlines a general procedure for the N-protection of D-Bpa with Fmoc-Cl.

Materials:

-

D-3-Benzoylphenylalanine (D-Bpa)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Dissolve D-Bpa in a 10% solution of sodium bicarbonate in water.

-

Cool the solution in an ice bath.

-

Separately, dissolve Fmoc-Cl in dioxane.

-

Add the Fmoc-Cl solution dropwise to the D-Bpa solution with vigorous stirring while maintaining the temperature at 0°C.

-

Allow the reaction to stir overnight at room temperature.

-

Quench the reaction with water and extract the aqueous layer with diethyl ether to remove any unreacted Fmoc-Cl.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude Fmoc-D-Bpa.

Purification of Fmoc-D-Bpa

Purification of the crude product is essential to ensure high-quality peptide synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying Fmoc-protected amino acids.[5]

Table 1: Typical HPLC Purification Parameters for Fmoc-Amino Acids

| Parameter | Value |

| Column | C18 silica column (e.g., 5 µm, 100 Å, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient from 30% to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm and 280 nm |

Note: The specific gradient may need to be optimized based on the observed separation of the product from impurities.

The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by mass spectrometry. Purity levels for commercially available Fmoc-amino acids are typically greater than 99%.

Incorporation of Fmoc-D-Bpa into Peptides via SPPS

Fmoc-D-Bpa is incorporated into a growing peptide chain using standard solid-phase peptide synthesis protocols. The following sections detail the key steps of the SPPS cycle.

Deprotection of the Fmoc Group

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step in each cycle of SPPS. This is typically achieved by treating the resin-bound peptide with a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF). The kinetics of this deprotection are rapid, with half-lives (t₁/₂) for many Fmoc-amino acids being in the range of seconds to a few minutes.

Table 2: Comparative Deprotection Kinetics of Fmoc-Amino Acids

| Deprotection Reagent | Amino Acid | Half-life (t₁/₂) |

| 20% Piperidine in DMF | Fmoc-Val | ~7 seconds |

| 5% Piperazine in DMF | Fmoc-Val | ~50 seconds |

| 5% Piperazine + 2% DBU in DMF | Fmoc-Val | ~4 seconds |

Data adapted from a study on Fmoc-Val, providing a general reference for deprotection rates. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to accelerate deprotection.

Experimental Protocol: Fmoc Deprotection in SPPS

-

Wash the peptide-resin with DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

Coupling of the Next Fmoc-Amino Acid

Following deprotection, the next Fmoc-protected amino acid is coupled to the free N-terminus of the peptide chain. This is facilitated by activating the carboxylic acid of the incoming amino acid with a coupling reagent.

Common Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole)

Experimental Protocol: Amino Acid Coupling

-

Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 eq.) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 eq.), to the solution.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

Application of D-Bpa in Photo-Crosslinking Studies

The primary application of incorporating D-Bpa into peptides is for photo-crosslinking studies to identify protein-protein interactions.

Experimental Workflow for Photo-Crosslinking

The following workflow outlines the key steps from peptide synthesis to the identification of crosslinked products.

Caption: Workflow for a D-Bpa photo-crosslinking experiment.

Signaling Pathway Investigation: The p38 MAPK Pathway

While direct studies using D-Bpa to elucidate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway are emerging, the pathway itself is a prime target for such investigations due to its complex protein-protein interactions. The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to a cascade of phosphorylation events that regulate various cellular processes, including inflammation, apoptosis, and cell differentiation.

The diagram below illustrates a simplified representation of the p38 MAPK signaling cascade, highlighting potential points of interaction that could be investigated using D-Bpa crosslinking. For instance, a D-Bpa-containing peptide mimic of a substrate could be used to trap its interaction with an upstream kinase.

Caption: A simplified p38 MAPK signaling pathway.

Conclusion

The use of the Fmoc protecting group is integral to the successful application of D-Bpa in modern biochemical research. By enabling the site-specific incorporation of this photo-activatable amino acid into peptides, researchers are equipped with a powerful method to investigate the intricate and often transient world of protein-protein interactions. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to employ this advanced technique in their studies of complex biological systems. The continued application of Fmoc-D-Bpa holds great promise for uncovering novel therapeutic targets and deepening our understanding of cellular signaling networks.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-D-Bpa-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-p-benzoyl-phenylalanine (Fmoc-D-Bpa-OH) is a photoreactive, non-canonical amino acid integral to the study of molecular interactions. When incorporated into a peptide sequence, the benzophenone moiety of D-Bpa can be activated by UV light to form a covalent crosslink with interacting molecules in close proximity. This unique property makes it an invaluable tool for elucidating peptide-protein binding sites, mapping interaction interfaces, and stabilizing transient interactions for further analysis. These application notes provide a comprehensive guide for the successful incorporation of this compound in Fmoc-based solid-phase peptide synthesis (SPPS), including optimized protocols, potential challenges, and applications in studying signaling pathways.

Data Presentation

The successful incorporation of the sterically hindered this compound requires optimized coupling conditions. While exact coupling efficiencies are sequence-dependent, the following tables provide typical parameters and expected outcomes based on best practices for bulky amino acids.

Table 1: Recommended Coupling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride | Standard resins compatible with Fmoc chemistry. 2-Chlorotrityl chloride resin can minimize diketopiperazine formation for C-terminal acid peptides. |

| This compound Equivalents | 2.0 - 5.0 | A higher excess is recommended to drive the reaction to completion due to steric hindrance. |

| Coupling Reagent Equivalents | 1.9 - 4.9 (relative to amino acid) | Potent coupling reagents are necessary to overcome the steric bulk of D-Bpa. |

| Base Equivalents | 4.0 - 10.0 (e.g., DIPEA) | A non-nucleophilic base is crucial to prevent side reactions. |

| Solvent | Anhydrous, peptide-grade DMF or NMP | Good solvation of the peptide-resin is essential for efficient coupling. |

| Coupling Time | 2 - 4 hours (or double coupling) | Extended reaction time or a second coupling with fresh reagents ensures higher incorporation efficiency. |

| Temperature | Room Temperature (can be increased to 40-50°C with caution) | Elevated temperatures can increase reaction rates but may also increase the risk of racemization. |

Table 2: Comparison of Recommended Coupling Reagents for this compound

| Coupling Reagent | Activator Type | Key Advantages | Potential Considerations |

| HATU | Uronium Salt | High coupling efficiency, fast reaction rates, low racemization potential. | Higher cost compared to other reagents. |

| HCTU | Uronium Salt | Similar to HATU in efficiency, often more cost-effective. | Can be less effective for extremely difficult couplings compared to HATU. |

| COMU | Uronium Salt | Very high coupling efficiency, rapid reactions. | Can be more prone to side reactions if not used under optimal conditions. |

| DIC/OxymaPure® | Carbodiimide/Additive | Low racemization potential, cost-effective. | Slower reaction kinetics compared to uronium salts. |

Table 3: Typical Peptide Synthesis Yield and Purity

| Parameter | Expected Outcome | Notes |

| Crude Peptide Purity | >70% (Sequence Dependent) | Purity is highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step. |

| Final Peptide Purity (after HPLC) | >95% - 99% | Achievable with standard reverse-phase HPLC purification protocols. |

| Overall Yield | 10-30% (Sequence Dependent) | The overall yield is influenced by the number of amino acids, the efficiency of each step, and losses during purification. |

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase peptide synthesis involving this compound.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide for a C-terminal amide).

-

Resin Weighing: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 100-200 mg for a 0.1 mmol scale).

-

Swelling: Place the resin in a reaction vessel and add sufficient DMF or DCM to cover the resin. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Protocol 2: Fmoc Deprotection

-

Solvent Removal: After swelling, drain the solvent from the resin.

-

Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.

-

Repeat Deprotection: Drain the piperidine solution and repeat the deprotection step with a fresh 20% piperidine in DMF solution for another 5-10 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times), and finally with DMF (2-3 times) to ensure complete removal of piperidine.

Protocol 3: Optimized Coupling of this compound

-

Amino Acid and Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents) and a suitable coupling reagent such as HATU (2.9 equivalents) in DMF.

-

Activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated this compound solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

-

Double Coupling (Optional but Recommended): If the ninhydrin test is positive (blue/purple beads) after the initial coupling, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with fresh reagents.

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

Protocol 4: Peptide Cleavage and Deprotection

-

Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v). For peptides containing Trp(Boc), a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) is often sufficient.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and incubate at room temperature for 2-4 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 6: Photo-Crosslinking

-

Sample Preparation: Prepare a solution containing the purified D-Bpa-containing peptide and its target protein in a suitable buffer.

-

UV Irradiation: Expose the sample to UV light at a wavelength of approximately 365 nm. The irradiation time will need to be optimized depending on the concentration of the reactants and the specific experimental setup, but typically ranges from 5 to 60 minutes.

-